molecular formula C28H26ClN3O3 B2458460 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217091-93-4

5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2458460
CAS No.: 1217091-93-4
M. Wt: 487.98
InChI Key: JFNUPHKNKXAAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H26ClN3O3 and its molecular weight is 487.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O3/c1-18-7-9-23-22(13-18)26-27(32(23)16-20-5-4-6-21(29)14-20)28(33)31(17-30-26)12-11-19-8-10-24(34-2)25(15-19)35-3/h4-10,13-15,17H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUPHKNKXAAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.

Synthesis

The synthesis of pyrimidoindole derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving chlorobenzyl and dimethoxyphenethyl derivatives. The synthetic route generally follows these steps:

  • Formation of the Pyrimidoindole Core : Starting from suitable precursors, the pyrimidine ring is constructed.
  • Substitution Reactions : The introduction of the 3-chlorobenzyl and 3,4-dimethoxyphenethyl groups occurs via nucleophilic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives. For instance, a related compound demonstrated significant inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The mechanism involves the blockade of signaling pathways essential for tumor growth and survival.

  • Inhibition of VEGFR-2 : In vitro assays showed that similar compounds exhibit potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), a target for cancer therapy. The IC50 values for related compounds ranged from 13.2 to 123.8 nM, indicating strong activity compared to standard drugs like sunitinib and erlotinib .
CompoundVEGFR-2 Inhibition (IC50 nM)EGFR Inhibition (IC50 nM)PDGFR-β Inhibition (IC50 nM)
3123.8 ± 29.0>200>200
513.2 ± 1.763.6 ± 8.1196.2 ± 22.4

Antimicrobial Activity

The antimicrobial properties of pyrimidoindole derivatives have also been investigated. Studies indicate that these compounds can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of key metabolic pathways.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of these compounds to various biological targets. For example, docking simulations have shown favorable interactions with RTKs, suggesting that structural modifications can enhance potency and selectivity against specific kinases .

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound induced cell cycle arrest at the G1 phase, further supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating effective antimicrobial properties that warrant further investigation for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.